4-Isopropyloxy indane-1,3-dione 4-Isopropyloxy indane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14016146
InChI: InChI=1S/C12H12O3/c1-7(2)15-11-5-3-4-8-9(13)6-10(14)12(8)11/h3-5,7H,6H2,1-2H3
SMILES:
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

4-Isopropyloxy indane-1,3-dione

CAS No.:

Cat. No.: VC14016146

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

4-Isopropyloxy indane-1,3-dione -

Specification

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 4-propan-2-yloxyindene-1,3-dione
Standard InChI InChI=1S/C12H12O3/c1-7(2)15-11-5-3-4-8-9(13)6-10(14)12(8)11/h3-5,7H,6H2,1-2H3
Standard InChI Key IVODYRJOJFDUPA-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=CC2=C1C(=O)CC2=O

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-isopropyloxyindane-1,3-dione consists of an indane backbone (a bicyclic system comprising a benzene ring fused to a cyclopentane ring) with functional groups at specific positions:

  • 1,3-Dione groups: Ketone functionalities at positions 1 and 3, which confer electrophilic reactivity.

  • 4-Isopropyloxy group: An ether substituent at position 4, comprising an isopropyl chain (-OCH(CH3_3)2_2) that enhances solubility in nonpolar solvents and influences steric interactions.

The compound’s IUPAC name is 4-(propan-2-yloxy)indane-1,3-dione. Its molecular formula is C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3, with a molar mass of 206.24 g/mol.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 4-isopropyloxyindane-1,3-dione typically involves functionalizing indane-1,3-dione through electrophilic aromatic substitution (EAS) or nucleophilic acyl substitution. Key methods include:

Friedel-Crafts Alkylation

Indane-1,3-dione undergoes alkylation with isopropyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl3_3) to introduce the isopropyloxy group. The reaction proceeds via the formation of a reactive acylium ion intermediate, which attacks the aromatic ring at the para position.

Reaction conditions:

  • Solvent: Dichloromethane or nitrobenzene

  • Temperature: 0–5°C (to minimize side reactions)

  • Yield: ~65–75% after purification.

Condensation with Malonate Derivatives

An alternative route involves condensing substituted benzaldehyde derivatives with dimethyl malonate under acidic conditions, followed by cyclization to form the indane core. This method allows for greater control over substituent placement but requires multi-step optimization.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at position 4 requires careful modulation of electronic and steric factors.

  • Byproduct Formation: Competing reactions, such as over-alkylation or oxidation of the dione groups, necessitate precise stoichiometric control.

Physicochemical Properties

Thermal Stability

4-Isopropyloxyindane-1,3-dione exhibits moderate thermal stability, with a decomposition temperature of ~220°C. Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C.

Solubility

  • Polar solvents: Moderately soluble in acetone (12 mg/mL) and dimethyl sulfoxide (DMSO, 18 mg/mL).

  • Nonpolar solvents: Poor solubility in hexane (<1 mg/mL) but improved solubility in chloroform (5 mg/mL) due to the isopropyloxy group’s lipophilicity.

Spectroscopic Characteristics

  • IR spectroscopy: Strong absorption bands at 1740 cm1^{-1} (C=O stretch) and 1120 cm1^{-1} (C-O-C ether stretch).

  • NMR spectroscopy:

    • 1H^1\text{H}: δ 1.25 (d, 6H, isopropyl CH3_3), δ 4.50 (m, 1H, OCH(CH3_3)2_2), δ 7.2–7.8 (m, 3H, aromatic H).

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing dione groups deactivate the aromatic ring, directing incoming electrophiles to the para position relative to the isopropyloxy group. Nitration, for example, predominantly yields 4-isopropyloxy-2-nitroindane-1,3-dione.

Nucleophilic Acyl Substitution

The dione groups undergo nucleophilic attack, enabling the formation of Schiff bases or hydrazones. For instance, reaction with hydrazine produces a dihydrazone derivative, which has been explored as a ligand in coordination chemistry.

Pharmaceutical Applications

Anti-Allergic Activity

Structural analogs of 4-isopropyloxyindane-1,3-dione, such as 2-nitroindane-1,3-dione derivatives, exhibit potent anti-allergic properties. These compounds inhibit mast cell degranulation and histamine release, making them candidates for treating asthma and allergic rhinitis .

Mechanism of Action:

  • Mast cell stabilization: By blocking calcium ion influx, these derivatives prevent the release of inflammatory mediators like leukotrienes and cytokines .

  • Receptor antagonism: Partial antagonism of H1_1 histamine receptors reduces bronchoconstriction and mucosal edema .

Enzyme Inhibition

Preliminary studies suggest that indanedione derivatives inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), implicating them in anti-inflammatory and immunomodulatory therapies.

Industrial and Materials Science Applications

Polymer Additives

The compound’s ability to act as a crosslinking agent has been exploited in epoxy resins and polyurethanes. Its rigid bicyclic structure enhances mechanical strength and thermal resistance in polymer matrices.

Organic Electronics

Functionalized indanediones serve as electron-transport materials in organic light-emitting diodes (OLEDs). The isopropyloxy group improves film-forming properties and reduces crystallization in thin-film devices.

Comparative Analysis of Structural Analogs

CompoundSubstituentsKey PropertiesApplications
Indane-1,3-dioneNoneHigh reactivity, low solubilitySynthetic intermediate
4-Methoxyindane-1,3-dioneMethoxy at C4Improved solubility, moderate stabilityPharmaceutical intermediates
2-Nitroindane-1,3-dioneNitro at C2Anti-allergic activity, enzyme inhibitionAsthma therapeutics

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